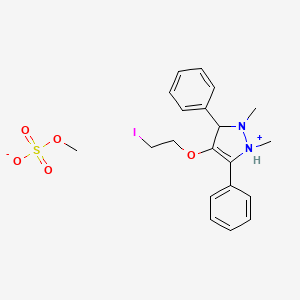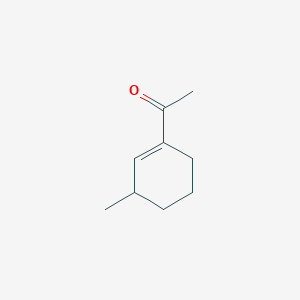![molecular formula C14H16N2O2 B14618541 2-(4-Methylphenyl)tetrahydroimidazo[1,5-a]pyridine-1,3(2h,5h)-dione CAS No. 60725-68-0](/img/structure/B14618541.png)
2-(4-Methylphenyl)tetrahydroimidazo[1,5-a]pyridine-1,3(2h,5h)-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-Methylphenyl)tetrahydroimidazo[1,5-a]pyridine-1,3(2H,5H)-dione is a heterocyclic compound that features a tetrahydroimidazo[1,5-a]pyridine core with a 4-methylphenyl substituent
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Methylphenyl)tetrahydroimidazo[1,5-a]pyridine-1,3(2H,5H)-dione typically involves the condensation of 4-methylbenzaldehyde with tetrahydroimidazo[1,5-a]pyridine derivatives under acidic or basic conditions. The reaction is often carried out in solvents such as ethanol or methanol, with the use of catalysts like p-toluenesulfonic acid or sodium hydroxide .
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow synthesis techniques to enhance yield and purity. These methods often utilize automated systems to control reaction parameters precisely, ensuring consistent product quality .
化学反応の分析
Types of Reactions
2-(4-Methylphenyl)tetrahydroimidazo[1,5-a]pyridine-1,3(2H,5H)-dione undergoes various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can introduce different substituents onto the aromatic ring or the imidazo[1,5-a]pyridine core.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide
Reducing agents: Hydrogen gas, palladium on carbon
Nucleophiles: Halides, amines, thiols
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines .
科学的研究の応用
2-(4-Methylphenyl)tetrahydroimidazo[1,5-a]pyridine-1,3(2H,5H)-dione has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex heterocyclic compounds.
Biology: The compound has potential as a fluorescent probe for detecting metal ions in biological systems.
Industry: It is used in the development of new materials with specific electronic or optical properties.
作用機序
The mechanism of action of 2-(4-Methylphenyl)tetrahydroimidazo[1,5-a]pyridine-1,3(2H,5H)-dione involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, preventing substrate access. Additionally, it may interact with G protein-coupled receptors, modulating intracellular signaling pathways .
類似化合物との比較
Similar Compounds
Tetrahydroimidazo[1,2-a]pyrazine derivatives: These compounds share a similar core structure and have been studied for their potential as G protein inhibitors.
Imidazo[1,2-a]pyridine derivatives: These compounds are known for their biological activities, including anti-ulcer and sedative properties.
Uniqueness
2-(4-Methylphenyl)tetrahydroimidazo[1,5-a]pyridine-1,3(2H,5H)-dione is unique due to its specific substitution pattern and the resulting electronic and steric effects.
特性
CAS番号 |
60725-68-0 |
|---|---|
分子式 |
C14H16N2O2 |
分子量 |
244.29 g/mol |
IUPAC名 |
2-(4-methylphenyl)-6,7,8,8a-tetrahydro-5H-imidazo[1,5-a]pyridine-1,3-dione |
InChI |
InChI=1S/C14H16N2O2/c1-10-5-7-11(8-6-10)16-13(17)12-4-2-3-9-15(12)14(16)18/h5-8,12H,2-4,9H2,1H3 |
InChIキー |
XIAUCYNETUQQID-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=C(C=C1)N2C(=O)C3CCCCN3C2=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


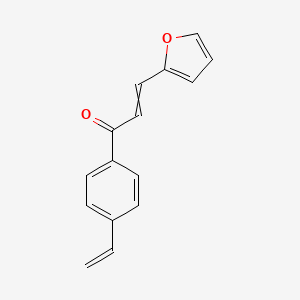
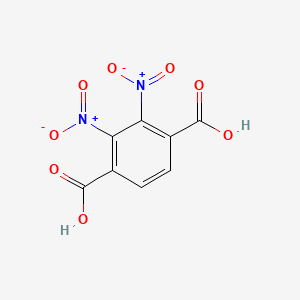


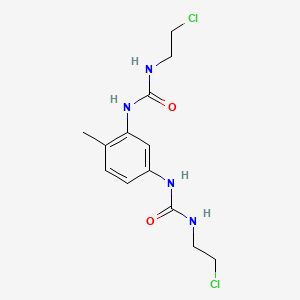
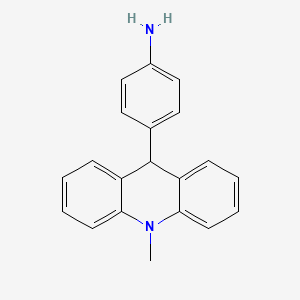
![Benzamide, N-[2-oxo-2-(phenylamino)-1-[(phenylmethyl)thio]ethyl]-](/img/structure/B14618493.png)

![1-[2-(2-Chlorophenyl)pentyl]imidazole;nitric acid](/img/structure/B14618506.png)
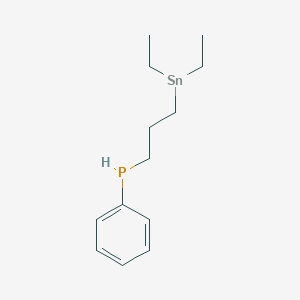
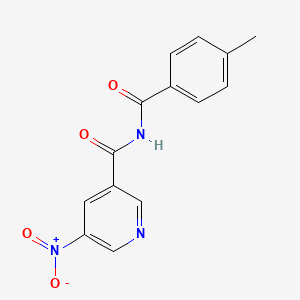
![1-[2-(4-Fluorophenyl)octyl]imidazole;nitric acid](/img/structure/B14618529.png)
